An In-depth Technical Guide to the Molecular Weight and Formula Determination of C8H8BrClO2
An In-depth Technical Guide to the Molecular Weight and Formula Determination of C8H8BrClO2
Abstract
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For a compound with the molecular formula C8H8BrClO2, a multitude of structural isomers can exist, each potentially possessing unique pharmacological and toxicological profiles. Establishing the exact molecular weight and confirming the elemental composition is the foundational step in ensuring a compound's identity and purity. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of C8H8BrClO2, moving from theoretical calculations to orthogonal analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and synthesize data from multiple techniques to achieve an unambiguous structural confirmation.
Theoretical Foundation: Molecular Weight and Isomeric Complexity
Before any experimental analysis, a theoretical framework must be established. This begins with the calculation of the molecular weight from the chemical formula and an appreciation of the potential structural diversity.
Calculation of Monoisotopic and Average Molecular Weight
The molecular weight can be expressed as either the monoisotopic mass (calculated using the mass of the most abundant isotope of each element) or the average molecular mass (weighted average of all natural isotopes of each element). For high-resolution mass spectrometry, the monoisotopic mass is paramount.
The calculation is based on the sum of the atomic masses of the constituent atoms.[1][2][3]
Formula: C₈H₈BrClO₂
| Element | Atom Count | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) |
| Carbon (C) | 8 | 12.000000 | 96.000000 | 12.011 | 96.088 |
| Hydrogen (H) | 8 | 1.007825 | 8.062600 | 1.008 | 8.064 |
| Bromine (Br) | 1 | 78.918338 | 78.918338 | 79.904 | 79.904 |
| Chlorine (Cl) | 1 | 34.968853 | 34.968853 | 35.453 | 35.453 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 | 15.999 | 31.998 |
| Total | 249.939621 | 251.507 |
-
Monoisotopic Mass: 249.9396 Da
-
Average Molecular Weight (Molar Mass): 251.51 g/mol [4]
The Challenge of Isomerism
The molecular formula C8H8BrClO2 suggests a high degree of unsaturation, likely indicating the presence of an aromatic ring (C6H5 group accounts for 6 carbons and a degree of unsaturation of 4). The remaining C2H3BrClO2 moiety can be arranged in numerous ways. The complexity of isomerism is a critical consideration in drug development, as different isomers can have vastly different biological activities.[5]
Potential structural isomers could include:
-
Positional Isomers: The bromine, chlorine, and the C2H3O2 side chain can be at various positions (ortho, meta, para) on the benzene ring.[6]
-
Functional Group Isomers: The "O2" could represent a carboxylic acid (-COOH), a methyl ester (-COOCH3), or other combinations like a hydroxy group and a formyl group.
-
Side-Chain Isomers: The atoms Br, Cl, and the functional group can be arranged differently on the two-carbon side chain. For example, C6H4(Br)-CH(Cl)-COOH vs. C6H4(Cl)-CH(Br)-COOH.
-
Stereoisomers: The presence of a chiral center (a carbon atom bonded to four different groups) would lead to enantiomers (R/S isomers), which are non-superimposable mirror images.[7][8][9]
Given this complexity, a single analytical technique is insufficient for confirmation. An integrated, multi-technique approach is required.
Experimental Determination of Molecular Weight & Formula
The following sections detail the core analytical techniques required to confirm the molecular weight and elemental formula of C8H8BrClO2. The protocols are designed to be self-validating, providing internal checks on the accuracy of the data.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the molecular weight of a compound. Its power lies in its ability to measure the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will add up to the exact measured mass. Furthermore, the presence of chlorine and bromine provides a distinctive isotopic pattern that serves as a powerful confirmation tool.[10][11]
Mandatory Visualization: HRMS Workflow
Caption: Workflow for molecular formula confirmation using HRMS.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Method Setup: Set the ionization source (e.g., Electrospray Ionization, ESI) to operate in both positive and negative ion modes to determine which provides the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[12]
-
Data Acquisition: Acquire the full scan mass spectrum, ensuring the resolution is sufficient to resolve isotopic peaks clearly.
-
Data Analysis:
-
Identify the monoisotopic peak for the molecular ion. The measured m/z should be within 5 ppm of the theoretical value (249.9396 Da).
-
Analyze the isotopic pattern. Due to the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), a unique pattern is expected.[13]
-
M+ peak: Corresponds to the ion with ³⁵Cl and ⁷⁹Br.
-
M+2 peak: A composite peak from ions with ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br. Its intensity should be ~132% of the M+ peak.
-
M+4 peak: Corresponds to the ion with ³⁷Cl and ⁸¹Br. Its intensity should be ~33% of the M+ peak.
-
-
Use the instrument software to calculate the most likely elemental formula from the exact mass and compare it to the theoretical formula.
-
Elemental Analysis (Combustion Analysis)
Expertise & Causality: While HRMS provides a molecular formula based on an exact mass, elemental analysis provides an orthogonal confirmation by directly measuring the mass percentage of key elements.[14] This technique involves the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, etc.).[15] It is a bulk property measurement and is excellent for confirming purity and empirical formula. For halogenated compounds, specialized scrubbers and methods are required to ensure accurate results and prevent instrument damage.[15]
Experimental Protocol: CHN and Halogen Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin or silver capsule.
-
Instrument Setup: Use a CHN elemental analyzer equipped for halogen analysis. The combustion furnace is typically set to ~900-1000°C. Ensure combustion reagents and gas traps are fresh.[14][15]
-
Combustion: The sample is dropped into the high-temperature combustion furnace in a stream of pure oxygen. The compound is instantaneously oxidized.
-
Product Separation & Detection:
-
The combustion gases (CO₂, H₂O, N₂, etc.) pass through a reduction furnace to convert nitrogen oxides to N₂.
-
Halogens (Br, Cl) and sulfur are removed by specific scrubbing reagents.
-
The remaining gases are separated by a gas chromatography column and measured by a thermal conductivity detector.
-
-
Halogen Determination: Chlorine and bromine content is often determined separately via titration or ion chromatography after combustion and absorption.[16]
-
Calculation: The instrument software calculates the percentage of C and H. These experimental percentages are compared against the theoretical values.
| Element | Theoretical Mass % |
| Carbon (C) | 38.19% |
| Hydrogen (H) | 3.21% |
| Bromine (Br) | 31.77% |
| Chlorine (Cl) | 14.10% |
| Oxygen (O) | 12.72% |
A successful result will have experimental values within ±0.4% of the theoretical values, confirming the elemental composition and, by extension, the molecular formula.
Structural Elucidation: Identifying the Isomer
Once the molecular formula is confirmed, spectroscopic techniques are employed to determine the precise arrangement of atoms.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[17] Covalent bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[18][19] The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For C8H8BrClO2, IR can quickly distinguish between a carboxylic acid, an ester, or other oxygen-containing moieties.[20]
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. Key expected vibrations include:[21]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3300-2500 cm⁻¹ (broad): O-H stretching, indicative of a carboxylic acid.
-
~1710-1680 cm⁻¹ (strong): C=O stretching of an aromatic carboxylic acid.
-
~1725-1705 cm⁻¹ (strong): C=O stretching of an aliphatic carboxylic acid.
-
~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1300-1200 cm⁻¹: C-O stretching.
-
Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For C8H8BrClO2, NMR is essential for determining the specific isomer by revealing the substitution pattern on the aromatic ring and the structure of the side chain.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize homogeneity.[12]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Analyze the spectrum for:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Aromatic protons typically appear between 7-8 ppm, while protons on a side chain adjacent to a carboxylic acid might appear around 2.5-4.5 ppm.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): Reveals the number of neighboring protons.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This shows a single peak for each unique carbon atom.
-
Aromatic carbons typically appear between 110-160 ppm, while a carbonyl carbon (C=O) of a carboxylic acid would be further downfield, around 170-180 ppm.
-
Data Synthesis: An Integrated Approach
No single technique is sufficient. The power of this analytical workflow comes from the synthesis of all data points to build an unassailable case for the compound's identity.
Mandatory Visualization: Integrated Analytical Workflow
Caption: Integrated workflow for the definitive characterization of C8H8BrClO2.
Example Synthesis:
-
HRMS provides an exact mass of 249.9396, corresponding to the formula C8H8BrClO2, and the characteristic M/M+2/M+4 isotopic cluster confirms the presence of one Br and one Cl atom.
-
Elemental Analysis shows C=38.2%, H=3.2%, which matches the theoretical values for C8H8BrClO2, confirming the formula in bulk.
-
IR Spectroscopy shows a strong, broad peak from 3300-2500 cm⁻¹ and a sharp peak at 1700 cm⁻¹, strongly suggesting the presence of a carboxylic acid functional group.
-
¹H NMR shows signals in the aromatic region (7-8 ppm) that integrate to 4 protons, indicating a disubstituted benzene ring. A signal at ~4.5 ppm integrates to 1 proton, and signals around 2.5 ppm integrate to 3 protons, suggesting a -CH(X)-COOH or similar side chain. The specific splitting patterns would differentiate between ortho, meta, and para substitution.
By combining these results, one can definitively confirm not only the molecular formula C8H8BrClO2 but also the exact structural isomer. This rigorous, multi-faceted approach ensures the scientific integrity required for research and drug development applications.
References
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. BenchChem.
- Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications.
- Omni Calculator. (n.d.). Molecular Weight Calculator.
- Good Calculators. (n.d.). Molecular Weight Calculator (Molar Mass).
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass).
- WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- Alfa Chemistry. (n.d.). Molecular Weight Calculator.
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
- Intertek. (n.d.). Elemental Analysis.
- Harris, M. (2024). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Mass Spectrometry & Purification Techniques.
- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
- Elias, A. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Lecture Notes.
- Ceric-Eric. (n.d.). Analytical Chemistry - Infrared Spectroscopy. Compound Interest.
- Doc Brown's Chemistry. (2025). Selected examples of constitutional isomers of molecular formula C8H8O2.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- Chemistry LibreTexts. (2023). Infrared spectroscopy 2.
- Vaia. (n.d.). Problem 57 Draw all the structural isomers.
- University of Maine. (n.d.). CHAPTER 2 ALKANES.
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. molecularweightcalculator.com [molecularweightcalculator.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. webqc.org [webqc.org]
- 5. longdom.org [longdom.org]
- 6. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones, Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 8. vaia.com [vaia.com]
- 9. oit.edu [oit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pepolska.pl [pepolska.pl]
- 16. Elemental Analysis [intertek.com]
- 17. ceric-eric.eu [ceric-eric.eu]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. spectroscopyonline.com [spectroscopyonline.com]
